4-(2-(4-ethylthiophen-2-yl)ethyl)-1H-imidazole
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Overview
Description
4-(2-(4-ethylthiophen-2-yl)ethyl)-1H-imidazole is a heterocyclic organic compound that features both a thiophene and an imidazole ring in its structure. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-ethylthiophen-2-yl)ethyl)-1H-imidazole typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Alkylation: The thiophene ring is then alkylated with an ethyl group.
Formation of the imidazole ring: This can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-ethylthiophen-2-yl)ethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the thiophene and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Various substituted thiophenes and imidazoles depending on the reagents used.
Scientific Research Applications
4-(2-(4-ethylthiophen-2-yl)ethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential use in drug development.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-(4-ethylthiophen-2-yl)ethyl)-1H-imidazole would depend on its specific application. For example, if it is used as an antimicrobial agent, it may work by disrupting the cell membrane of bacteria. If it is used as an anticancer agent, it may work by inhibiting specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These include compounds like 2-ethylthiophene and 3-methylthiophene.
Imidazole derivatives: These include compounds like 2-methylimidazole and 4,5-diphenylimidazole.
Uniqueness
4-(2-(4-ethylthiophen-2-yl)ethyl)-1H-imidazole is unique in that it combines both a thiophene and an imidazole ring in its structure. This dual functionality may confer unique chemical and biological properties that are not present in compounds containing only one of these rings.
Properties
Molecular Formula |
C11H14N2S |
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Molecular Weight |
206.31 g/mol |
IUPAC Name |
5-[2-(4-ethylthiophen-2-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C11H14N2S/c1-2-9-5-11(14-7-9)4-3-10-6-12-8-13-10/h5-8H,2-4H2,1H3,(H,12,13) |
InChI Key |
DANQHOZGNKXIKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1)CCC2=CN=CN2 |
Origin of Product |
United States |
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